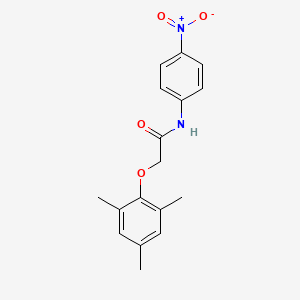
N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, also known as BFI-1, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays an important role in embryonic development, tissue homeostasis, and cancer progression. Dysregulation of the Wnt/β-catenin pathway has been implicated in a variety of diseases, including cancer, osteoporosis, and neurodegenerative disorders. BFI-1 has been shown to have potential therapeutic applications in these diseases.
作用機序
N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key regulator of this pathway. Dvl is required for the activation of the Wnt/β-catenin pathway, and this compound prevents the interaction between Dvl and the downstream effector protein Axin, which leads to the inhibition of β-catenin stabilization and transcriptional activation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, migration, and invasion, and induces apoptosis. In osteoporotic animals, this compound increases bone density and prevents bone loss by promoting osteoblast differentiation and inhibiting osteoclast activity. In neurodegenerative disorders, this compound promotes neuronal survival and prevents neurodegeneration by inhibiting β-catenin-mediated toxicity.
実験室実験の利点と制限
One advantage of N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is its specificity for the Wnt/β-catenin pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. Another advantage is its ability to inhibit the pathway at a downstream effector protein, which may have therapeutic advantages over other inhibitors that target upstream components of the pathway. One limitation of this compound is its relatively low potency compared to other Wnt/β-catenin inhibitors, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide. One direction is the development of more potent analogs of this compound that may have improved therapeutic efficacy. Another direction is the investigation of the role of this compound in other diseases, such as diabetes and cardiovascular disease, which have been linked to dysregulation of the Wnt/β-catenin pathway. Finally, the use of this compound in combination with other therapies, such as chemotherapy or radiation therapy, may have synergistic effects and improve overall treatment outcomes.
合成法
N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide can be synthesized using a multi-step reaction sequence. The first step involves the preparation of 4-bromo-2-fluoroaniline, which is then reacted with ethyl 4-(bromomethyl)butanoate to give 4-(4-bromo-2-fluorophenyl)butanoic acid ethyl ester. This ester is then converted to the corresponding acid chloride, which is reacted with 1,3-dioxo-1,3-dihydro-2H-isoindole to give this compound.
科学的研究の応用
N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has been extensively studied in preclinical models of cancer, osteoporosis, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast, colon, and liver cancer. In osteoporosis, this compound has been shown to increase bone density and prevent bone loss in animal models. In neurodegenerative disorders, this compound has been shown to promote neuronal survival and prevent neurodegeneration in animal models of Alzheimer's disease and Huntington's disease.
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O3/c19-11-7-8-15(14(20)10-11)21-16(23)6-3-9-22-17(24)12-4-1-2-5-13(12)18(22)25/h1-2,4-5,7-8,10H,3,6,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIVOGCLFQUILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5136746.png)
![3-methyl-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136756.png)

![methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5136770.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5136777.png)
![1-[(3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5136781.png)

![3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1-(2,4,6-trichlorophenyl)-1H-pyrazole](/img/structure/B5136811.png)

![2-[4-(cyclopropylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5136830.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-bis(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5136837.png)
![N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5136841.png)
![6-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5136848.png)
![2-(allylthio)-4-[3-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5136849.png)
